2-Hydroperoxy-2-methylpropanenitrile

Catalog No.
S15324427
CAS No.
5251-70-7
M.F
C4H7NO2
M. Wt
101.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroperoxy-2-methylpropanenitrile

CAS Number

5251-70-7

Product Name

2-Hydroperoxy-2-methylpropanenitrile

IUPAC Name

2-hydroperoxy-2-methylpropanenitrile

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

InChI

InChI=1S/C4H7NO2/c1-4(2,3-5)7-6/h6H,1-2H3

InChI Key

QIRGPAITHAPYAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)OO

2-Hydroperoxy-2-methylpropanenitrile is an organic compound characterized by the presence of a hydroperoxy group and a nitrile functional group. Its chemical structure can be represented as C5H9NO2\text{C}_5\text{H}_9\text{NO}_2, featuring a hydroperoxy group (-OOH) attached to a carbon that also bears a nitrile group (-C≡N). This compound is notable for its potential applications in organic synthesis and as an intermediate in various

The reactivity of 2-hydroperoxy-2-methylpropanenitrile primarily involves nucleophilic addition reactions, particularly with aldehydes and ketones. For instance, it can undergo further reactions to form 2-hydroxy-2-methylpropanoic acid through hydrolysis or oxidation processes. The compound can also participate in radical reactions due to the presence of the hydroperoxy group, which can decompose to generate hydroxyl radicals under certain conditions .

Key Reactions:

  • Formation of Hydroxy Compounds: 2-Hydroperoxy-2-methylpropanenitrile can react with various nucleophiles, leading to the formation of hydroxynitriles.
  • Oxidation Reactions: The hydroperoxy group can act as an oxidizing agent, participating in redox reactions with various substrates.

The synthesis of 2-hydroperoxy-2-methylpropanenitrile typically involves the reaction of acetone with hydrogen cyanide in the presence of a suitable catalyst or under specific conditions that promote nucleophilic attack. This process can be enhanced by using ammonia as a co-reactant, which helps facilitate the formation of the nitrile group .

General Synthesis Steps:

  • Reaction Setup: Mix acetone with hydrogen cyanide in an aqueous solution.
  • Catalysis: Introduce ammonia or other catalysts to promote nucleophilic addition.
  • Product Isolation: After reaction completion, isolate the product through distillation or extraction techniques.

2-Hydroperoxy-2-methylpropanenitrile has several potential applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Oxidizing Agent: Due to its hydroperoxy group, it can be used in oxidation reactions within synthetic organic chemistry.
  • Research Tool: It may be utilized in studies involving radical chemistry and oxidative stress.

Several compounds share structural features with 2-hydroperoxy-2-methylpropanenitrile, particularly those containing hydroperoxy or nitrile groups. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2-Hydroxy-2-methylpropanenitrileC5H9NO2\text{C}_5\text{H}_9\text{NO}_2Contains both hydroperoxy and nitrile functionalities
Acetone CyanohydrinC4H7NO\text{C}_4\text{H}_7\text{NO}Lacks hydroperoxy group; primarily used in organic synthesis
Hydrogen PeroxideH2O2\text{H}_2\text{O}_2Strong oxidizing agent; lacks nitrile functionality
3-HydroxybutyronitrileC4H7NO\text{C}_4\text{H}_7\text{NO}Similar nitrile functionality but different hydroxyl positioning

The unique combination of both hydroperoxy and nitrile groups in 2-hydroperoxy-2-methylpropanenitrile distinguishes it from other related compounds, making it particularly interesting for specific synthetic applications and studies involving reactive intermediates.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

101.047678466 g/mol

Monoisotopic Mass

101.047678466 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

Explore Compound Types